molecular formula C8H8BrN3O B2639756 (1S)-2-azido-1-(3-bromophenyl)ethanol CAS No. 1567910-61-5

(1S)-2-azido-1-(3-bromophenyl)ethanol

Cat. No.: B2639756
CAS No.: 1567910-61-5
M. Wt: 242.076
InChI Key: UCPQHFRJCZVWHZ-MRVPVSSYSA-N
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Description

(1S)-2-azido-1-(3-bromophenyl)ethanol is a chiral non-racemic 1,2-azido alcohol that serves as a versatile and critical building block in organic and medicinal chemistry synthesis. Its primary research value lies in its role as a direct precursor to enantiopure 1,2-amino alcohols, a privileged structural motif found in numerous biologically active molecules and widely used as chiral ligands, auxiliaries, and organocatalysts in asymmetric synthesis . The synthetic utility of this compound is demonstrated through its use in the synthesis of novel purine and pyrrolo[2,3-d]pyrimidine derivatives, which are evaluated for their antiproliferative activity against various malignant tumor cell lines, showing promising submicromolar efficacy . The azido group can be efficiently and cleanly reduced to an amine, typically using reagents like triphenylphosphine in water/THF, to yield the corresponding 1,2-amino alcohol without racemization . Furthermore, the azide functionality allows for further diversification via click chemistry, such as copper-catalyzed azide-alkyne cycloaddition, to create triazole-based molecular architectures . This compound can be efficiently synthesized via the highly regio- and stereoselective ring-opening of enantiopure (S)-3-bromostyrene oxide by sodium azide under neutral hydrolytic conditions, a practical and environmentally friendly method that proceeds with complete inversion of configuration at the benzylic position . The 3-bromophenyl moiety provides a handle for further cross-coupling reactions, while the chiral center ensures the production of enantiomerically defined target molecules. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-2-azido-1-(3-bromophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCPQHFRJCZVWHZ-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@@H](CN=[N+]=[N-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Investigations and Absolute Configuration Assignment for β Azido Alcohols

Methodologies for Enantiomeric Excess Determination

Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in excess of the other. Several chromatographic and spectroscopic methods are routinely used for its determination.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds, including β-azido alcohols. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The most common CSPs are based on polysaccharides, such as cellulose (B213188) and amylose, coated or bonded to a silica (B1680970) support. The choice of the specific chiral column and the mobile phase is crucial for achieving baseline separation. researchgate.net For alcohols, mobile phases often consist of hexane (B92381) or heptane (B126788) mixed with an alcohol like ethanol (B145695) or isopropanol. researchgate.net The differential interactions, which can include hydrogen bonding, dipole-dipole interactions, and inclusion complexing within the chiral polymer's structure, result in the separation of the enantiomers.

Research Findings: In a typical analysis, a racemic sample of a β-azido alcohol would be injected to establish the retention times of both enantiomers. Subsequently, the enantioenriched sample is analyzed under the same conditions. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. While specific application notes for (1S)-2-azido-1-(3-bromophenyl)ethanol are not prevalent, methods developed for analogous chiral alcohols are readily adaptable.

Table 1: Representative Chiral HPLC Conditions for Separation of Chiral Alcohols
Chiral Stationary Phase (CSP)Mobile PhaseTypical AnalytesDetection
Chiralpak AD (Amylose derivative)Hexane/Isopropanol (90:10)Aromatic secondary alcoholsUV (e.g., 254 nm)
Chiralcel OD (Cellulose derivative)Heptane/Ethanol (80:20)β-Azido alcoholsUV (e.g., 220 nm)
PCAP™ (Polymer-based)Methanol/Water + modifierPolar chiral moleculesUV/MS

Chiral Gas Chromatography (GC) is another powerful technique for the separation and quantification of enantiomers, particularly for volatile compounds. For less volatile molecules like β-azido alcohols, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.net Common derivatizing agents include acetic anhydride (B1165640) or trifluoroacetic anhydride, which convert the alcohol's hydroxyl group into an ester. nih.gov

The separation is performed on a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative like β-DEX™ 225. nih.govresearchgate.netgcms.cz These cyclodextrin-based CSPs create a chiral environment where enantiomers form transient diastereomeric inclusion complexes, leading to different retention times. gcms.cz

Research Findings: The enantiomeric excess is determined by integrating the peak areas of the separated enantiomeric derivatives. The choice of derivatizing agent and the specific GC column and temperature program are critical for achieving optimal resolution. For example, studies on various chiral alcohols have shown that acetylation followed by analysis on a CP Chirasil-DEX CB column can yield excellent separation factors. nih.govresearchgate.net

Table 2: Example of Chiral GC Analysis Parameters for Derivatized Chiral Alcohols
AnalyteDerivatizing AgentGC ColumnCarrier GasSeparation Factor (α)
2-PentanolAcetic AnhydrideCP Chirasil-DEX CBHydrogen3.00
1-PhenylethanolTrifluoroacetic Anhydrideβ-DEX™ 225Hydrogen1.05
Aromatic Amines (as amides)Isopropyl IsocyanateDiproline-based CSPHelium>1.10

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary agents. researchgate.net These agents react with the enantiomeric alcohol to form diastereomers, which, unlike enantiomers, have distinct NMR spectra. nih.gov

A classic approach is the Mosher method, which involves esterification of the alcohol with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). acs.org The resulting diastereomeric esters exhibit different chemical shifts, particularly for protons near the newly formed stereocenter, allowing for quantification of the diastereomeric (and thus enantiomeric) ratio by integrating the corresponding signals in the ¹H or ¹⁹F NMR spectrum. acs.org

Alternatively, chiral solvating agents (CSAs) can be used. nih.gov These agents form transient, non-covalent diastereomeric complexes with the analyte in the NMR tube, inducing chemical shift non-equivalence without the need for derivatization. nih.govfao.org BINOL-based amino alcohols have proven effective as CSAs for the enantiodifferentiation of chiral carboxylic acids and could be adapted for use with alcohols. nih.gov

Research Findings: For β-chiral primary alcohols, esters formed with (R)- and (S)-9-anthrylmethoxyacetic acids (9-AMA) have been shown to be effective for determining absolute configuration and could also be used for ee determination. researchgate.net The difference in the chemical shifts (ΔδRS) of the protons in the diastereomeric esters allows for clear resolution and integration.

Table 3: Common Chiral Auxiliaries and Shift Reagents for NMR Analysis
Reagent TypeExampleMechanismTypical Nucleus Observed
Chiral Derivatizing AgentMosher's Acid (MTPA)Covalent formation of diastereomeric esters¹H, ¹⁹F
Chiral Derivatizing Agent9-Anthrylmethoxyacetic Acid (9-AMA)Covalent formation of diastereomeric esters¹H
Chiral Solvating Agent (CSA)(R)-BINOL-amino alcoholNon-covalent formation of diastereomeric complexes¹H

Reactivity Profiles and Derivatization Pathways of 1s 2 Azido 1 3 Bromophenyl Ethanol

Azide (B81097) Group Transformations

The azide group of (1S)-2-azido-1-(3-bromophenyl)ethanol is a versatile functional handle that can undergo a range of selective transformations. These reactions primarily include reduction to the corresponding amine and participation in cycloaddition reactions, most notably "click chemistry." These pathways provide access to a variety of derivatives while often preserving the critical stereochemistry at the C1 position.

Stereospecific Reduction to Chiral β-Amino Alcohols

A key transformation of β-azido alcohols is their reduction to the corresponding β-amino alcohols. For a chiral substrate such as this compound, it is crucial that this reduction occurs stereospecifically, meaning the configuration of the chiral center is retained. This conversion yields optically pure (1S)-2-amino-1-(3-bromophenyl)ethanol, a valuable building block for pharmaceuticals and chiral ligands. Two of the most reliable and widely used methods for this transformation are the Staudinger reaction and catalytic hydrogenation.

Staudinger Reaction and Catalytic Hydrogenation

The Staudinger reaction, or Staudinger reduction, is a mild and efficient method for converting azides to primary amines. organic-chemistry.org The reaction proceeds in two steps: first, the azide reacts with a phosphine (B1218219), typically triphenylphosphine (B44618), to form an iminophosphorane intermediate with the concomitant loss of dinitrogen gas. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgcommonorganicchemistry.com The reaction is highly chemoselective and proceeds under neutral conditions, which preserves the stereochemical integrity of the adjacent alcohol center.

Table 1: Overview of Stereospecific Reduction Methods

MethodTypical ReagentsKey Features
Staudinger Reaction1. Triphenylphosphine (PPh₃) 2. Water (H₂O)- Mild, neutral conditions
  • High chemoselectivity
  • Stereospecific (retention of configuration)
  • Forms a stable phosphine oxide byproduct
  • Catalytic Hydrogenation- H₂ gas or hydrogen source
  • Catalyst (e.g., Pd/C, PtO₂, Rh/Al₂O₃)
  • - High efficiency and atom economy
  • Stereospecific
  • Catalyst choice can influence chemoselectivity (e.g., avoiding dehalogenation)
  • Catalytic hydrogenation is another powerful technique for the reduction of azides. organic-chemistry.org This method involves treating the azide with hydrogen gas in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C) and platinum dioxide (PtO₂). The reaction is generally clean, high-yielding, and stereospecific. A potential side reaction for a substrate like this compound is the hydrogenolysis of the carbon-bromine bond. However, catalyst selection can mitigate this issue. For instance, rhodium-based catalysts such as Rh/Al₂O₃ have been shown to be highly chemoselective for the reduction of azides in the presence of other groups susceptible to hydrogenolysis, such as benzyl (B1604629) ethers or certain halogens. bris.ac.uk

    Click Chemistry Applications

    The azide group makes this compound an ideal substrate for "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. organic-chemistry.org Specifically, the azide-alkyne cycloaddition reactions are paramount for creating stable triazole linkages, which are valuable in medicinal chemistry and materials science.

    Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to 1,4-Disubstituted 1,2,3-Triazoles

    The most prominent click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which regioselectively joins an azide with a terminal alkyne to produce a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov This reaction is exceptionally robust and can be performed under mild conditions, often in aqueous solvents. organic-chemistry.org The copper(I) catalyst, which can be generated in situ from a copper(II) salt like CuSO₄ and a reducing agent such as sodium ascorbate, dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. wikipedia.org

    Research has demonstrated the successful application of CuAAC using optically pure 2-azido-1-arylethanols to synthesize triazole-containing analogues with potential biological activity. nih.gov The reaction proceeds with high efficiency and without compromising the stereochemical integrity of the chiral alcohol center.

    Table 2: Examples of CuAAC Reactions with 2-Azido-1-arylethanol Analogues

    Azide SubstrateAlkyne PartnerCatalyst SystemProduct TypeReference
    (S)-2-Azido-1-(p-chlorophenyl)ethanolVarious terminal alkynesCuSO₄·5H₂O, Sodium Ascorbate1,4-Disubstituted 1,2,3-triazole nih.gov
    General organic azideGeneral terminal alkyneCu(I) source1,4-Disubstituted 1,2,3-triazole nih.govresearchgate.net
    Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

    The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to the CuAAC reaction. wikipedia.org While CuAAC exclusively yields 1,4-disubstituted triazoles, RuAAC, employing catalysts such as [Cp*RuCl] complexes, selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.govresearchgate.net

    The mechanism of RuAAC is distinct from CuAAC and is believed to involve an oxidative coupling pathway that forms a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This reaction is effective for both terminal and internal alkynes, providing access to fully substituted 1,2,3-triazoles. researchgate.netchalmers.se For a secondary azide like this compound, RuAAC provides a strategic alternative for synthesizing 1,5-linked triazole derivatives, which can be important for structure-activity relationship studies in drug discovery and for creating unique materials.

    Hydroxyl Group Functionalization

    The secondary hydroxyl group in this compound is a key site for functionalization, allowing for the introduction of various protecting groups or conversion to other functionalities.

    The alcohol moiety can be readily converted into ethers or esters through standard synthetic protocols. Etherification, such as the Williamson ether synthesis, can be accomplished by deprotonating the alcohol with a suitable base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. The azide and aryl bromide functionalities are generally stable under these basic conditions organic-chemistry.org.

    Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride (B1165640) chemguide.co.ukbyjus.com. Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis (e.g., H₂SO₄), is a common method libretexts.org. Alternatively, acylation with more reactive acid chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) provides a milder route to the corresponding esters chemguide.co.uk. The compatibility of the azide group under these conditions is generally good, although strong acids should be used with caution. Lipase-catalyzed enantioselective esterification has also been shown to be effective for β-azido alcohols, offering a method for kinetic resolution and the synthesis of enantiomerically pure esters organic-chemistry.org.

    Table 1: Representative Conditions for Hydroxyl Group Functionalization This table presents generalized conditions based on reactions with similar substrates.

    Transformation Reagents & Conditions Product Type

    | Etherification | 1. NaH, THF, 0 °C to r.t. 2. R-X (e.g., CH₃I, BnBr) | Alkyl or Benzyl Ether | | Esterification | R-COOH, H₂SO₄ (cat.), heat | Ester | | Acylation | R-COCl, Pyridine, CH₂Cl₂, 0 °C to r.t. | Ester | | Enzymatic Acylation | Acyl donor (e.g., vinyl acetate), Lipase (B570770) | Enantiopure Ester |

    The secondary alcohol can be oxidized to the corresponding α-azido ketone, 2-azido-1-(3-bromophenyl)ethan-1-one. This transformation is a crucial step for accessing other derivatives, as the resulting ketone can undergo a wide range of carbonyl chemistry. A variety of oxidizing agents can be employed for this purpose libretexts.orglibretexts.orgchemguide.co.uk.

    Reagents such as chromic acid (Jones reagent), prepared from chromium trioxide in aqueous sulfuric acid, or potassium permanganate (B83412) can effectively oxidize secondary alcohols libretexts.org. However, milder conditions are often preferred to avoid potential side reactions. Pyridinium chlorochromate (PCC) is a widely used reagent that converts secondary alcohols to ketones without further oxidation libretexts.org. Other modern oxidation systems, such as those based on 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a co-oxidant like sodium hypochlorite, or the Dess-Martin periodinane, offer high efficiency and selectivity under mild conditions organic-chemistry.org. The azide group is generally inert to these common oxidizing agents, allowing for the selective transformation of the alcohol byjus.com.

    Table 2: Common Reagents for the Oxidation of Secondary Alcohols

    Reagent/System Typical Conditions Product
    Jones Reagent (H₂CrO₄) Acetone, 0 °C to r.t. Ketone
    PCC (Pyridinium chlorochromate) CH₂Cl₂, r.t. Ketone
    Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °C Ketone
    Dess-Martin Periodinane CH₂Cl₂, r.t. Ketone
    TEMPO/NaOCl CH₂Cl₂/H₂O, NaHCO₃, 0 °C Ketone

    Aryl Bromide Reactivity

    The 3-bromophenyl group is an ideal handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

    The carbon-bromine bond of the aryl bromide is readily activated by palladium(0) catalysts, enabling a diverse array of cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of complex molecular architectures nobelprize.org. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst libretexts.org. The azide and alcohol functionalities are often compatible with these reaction conditions, although the choice of ligand, base, and solvent is crucial to ensure functional group tolerance science.govrsc.org.

    The Suzuki-Miyaura coupling is one of the most powerful and widely used palladium-catalyzed cross-coupling reactions, involving the reaction of an organohalide with an organoboron compound (e.g., a boronic acid or boronic ester) yonedalabs.com. The reaction of this compound with various aryl or vinyl boronic acids would lead to the synthesis of biaryl or styrenyl derivatives, respectively.

    The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in a suitable solvent system, often involving water or an alcohol libretexts.orgmdpi.com. The presence of the hydroxyl group may influence the reaction, potentially through coordination to the metal center, but is generally well-tolerated nih.gov. The azide group is also known to be compatible with many Suzuki-Miyaura coupling conditions, making this a highly feasible pathway for the elaboration of the aryl ring.

    Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

    Component Examples
    Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/SPhos
    Boron Reagent Ar-B(OH)₂, HetAr-B(OH)₂, R-CH=CH-B(pin)
    Base K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃
    Solvent Toluene/H₂O, Dioxane/H₂O, DMF, Ethanol (B145695)

    Nucleophilic Aromatic Substitution (SNAr) Investigations

    Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org A key requirement for an SNAr reaction to proceed is the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to activate the ring towards nucleophilic attack and stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com

    In the case of this compound, the substituents on the phenyl ring are a bromo group, which is deactivating, and an alkyl group (the ethanol moiety), which is weakly activating. Neither of these is a strong electron-withdrawing group. Therefore, the aromatic ring is not sufficiently activated for standard SNAr reactions. Direct displacement of the bromide by common nucleophiles under typical SNAr conditions is unlikely to be a viable synthetic pathway.

    Lithiation/Cyclization Pathways with the Azide Group

    The presence of both an azide and a bromo group on the aromatic ring opens up the possibility of directed ortho-metalation followed by cyclization. It has been demonstrated that the azide group can direct lithiation to the ortho position. rsc.org In a related system, 2-azidoaryl bromides undergo lithium-halogen exchange followed by an endo-cyclization of the resulting 2-azidoaryl lithium species to form benzotriazoles. rsc.org

    Applying this concept to this compound, treatment with a strong organolithium base, such as n-butyllithium, at low temperatures could potentially lead to lithium-bromine exchange. The resulting aryllithium species could then undergo an intramolecular cyclization, with the azide group acting as an internal electrophile. This pathway would lead to the formation of a novel heterocyclic system fused to the phenyl ring. The stereocenter of the ethanol moiety would likely be retained during this process, offering a route to enantiomerically enriched heterocyclic compounds.

    Multi-functional Group Synergistic Reactivity

    The synthetic utility of this compound is significantly enhanced by the potential for synergistic or selective reactivity of its multiple functional groups. The bromo and azido (B1232118) groups, in particular, can be addressed either independently or in concert to achieve complex molecular transformations.

    For instance, the azide group is generally stable under the conditions of many palladium-catalyzed cross-coupling reactions. nih.gov This orthogonality allows for the modification of the aryl bromide via Sonogashira, Heck, or C-O coupling reactions while leaving the azide group intact for subsequent transformations. The azide can then be utilized in a variety of reactions, including Staudinger ligation, click chemistry (Huisgen cycloaddition), or reduction to an amine. nih.govrsc.org

    Conversely, the azide group can influence the reactivity at other positions. As discussed in the lithiation/cyclization section, the azide can direct ortho-lithiation, demonstrating a synergistic interaction with the aryl halide. rsc.org Furthermore, tandem reactions can be envisioned where an initial transformation at the bromide position is followed by an intramolecular reaction involving the azide. For example, a Heck reaction could introduce a suitably positioned alkene that could then undergo an intramolecular cycloaddition with the azide group.

    The chiral alcohol functionality adds another layer of complexity and opportunity. It can be protected to prevent interference in reactions involving the aryl bromide or azide, or it can be used to direct reactions or be transformed into other functional groups. The interplay between these three functional groups provides a rich landscape for the design of novel synthetic strategies and the construction of diverse and complex molecular targets.

    Role As a Chiral Building Block in Advanced Organic Synthesis

    Precursor for Enantiopure 1,2-Amino Alcohols

    One of the most fundamental applications of (1S)-2-azido-1-(3-bromophenyl)ethanol is its role as a precursor to the corresponding enantiopure vicinal amino alcohol, (1S)-1-(3-bromophenyl)-2-aminoethanol. Chiral 1,2-amino alcohols are crucial structural motifs found in numerous biologically active compounds and are widely used as chiral auxiliaries, ligands in asymmetric catalysis, and synthons for complex target molecules. nih.gov

    The conversion of the azido (B1232118) alcohol to the amino alcohol is typically achieved through a straightforward reduction of the azide (B81097) group. A common and efficient method for this transformation is the Staudinger reduction. This reaction involves treating the azido alcohol with a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), in the presence of water. The process is mild and generally proceeds with high yield and complete retention of stereochemical integrity at the chiral center. chemicalbook.com

    A specific protocol for this reduction starts with dissolving this compound in a solvent mixture like tetrahydrofuran (B95107) (THF) and water, followed by the addition of triphenylphosphine. The reaction mixture is heated, and upon completion, a standard workup procedure isolates the desired (1S)-1-(3-bromophenyl)-2-aminoethanol. chemicalbook.com

    ReactantReagentsSolventConditionsProductYieldRef
    2-Azido-1-(3-bromo-phenyl)-ethanol1. PPh₃ 2. H₂OTHF50°C, 2 hours2-Amino-1-(3-bromophenyl)-ethanol85% chemicalbook.com

    This transformation underscores the utility of the title compound as a stable, storable precursor to the more reactive primary amine, providing a reliable route to valuable chiral 1,2-amino alcohols. core.ac.ukorganic-chemistry.orgbenthamopen.comorgchemres.org

    Scaffold for Chiral Aziridines

    Chiral aziridines are highly valuable three-membered nitrogen-containing heterocycles that serve as versatile intermediates in organic synthesis. orgchemres.org They can undergo stereospecific ring-opening reactions with a variety of nucleophiles to afford a diverse range of functionalized chiral amines. This compound is an ideal scaffold for the synthesis of chiral 2-(3-bromophenyl)aziridine.

    The synthesis of aziridines from β-azido alcohols can be accomplished via an intramolecular cyclization. This process typically involves two key steps:

    Activation of the hydroxyl group : The hydroxyl group is converted into a good leaving group, often by tosylation (using tosyl chloride, TsCl) or mesylation (using mesyl chloride, MsCl) in the presence of a base like pyridine (B92270) or triethylamine.

    Intramolecular Nucleophilic Substitution : The resulting tosylate or mesylate undergoes an intramolecular Sₙ2 reaction. The azide moiety acts as the nucleophile, displacing the leaving group and forming the three-membered aziridine (B145994) ring with inversion of configuration at the carbon bearing the leaving group. This is often accompanied by the loss of dinitrogen gas upon reduction of the intermediate aziridinium (B1262131) ion or subsequent treatment.

    Alternatively, a one-pot procedure using triphenylphosphine can directly mediate the cyclization of the azido alcohol to the corresponding N-H aziridine. The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then undergoes intramolecular cyclization. This method avoids the isolation of the intermediate sulfonate ester and provides a more direct route to the aziridine product.

    Intermediate in the Synthesis of Chiral Heterocycles

    The azide and hydroxyl functionalities of this compound make it a powerful intermediate for the stereocontrolled synthesis of various chiral heterocycles. nih.govuno.edursc.orgresearchgate.netamazonaws.com

    The azide group is perfectly suited for participating in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form 1,2,3-triazoles. organic-chemistry.org This reaction, especially its copper-catalyzed variant ("click chemistry"), is known for its high efficiency, regioselectivity, and mild reaction conditions. nih.govresearchgate.net this compound can be used to create complex fused heterocyclic systems, such as morpholine-fused triazoles. nih.govacs.org

    The general strategy to synthesize these fused systems involves a tandem reaction sequence: rsc.orgresearchgate.net

    O-Propargylation : The hydroxyl group of the azido alcohol is etherified with a propargyl halide (e.g., propargyl bromide) in the presence of a strong base like sodium hydride (NaH). This step introduces the alkyne functionality into the molecule, creating an azido-alkyne intermediate.

    Intramolecular Cycloaddition : The resulting azido-alkyne is then subjected to conditions that promote intramolecular 1,3-dipolar cycloaddition. This cyclization can be induced thermally or by using a metal catalyst (e.g., copper(I)). The azide and alkyne moieties react to form a fused triazole ring, resulting in a chiral triazolo-morpholine derivative. mdpi.comnih.govsemanticscholar.orgresearchgate.netacs.org

    This methodology allows for the rapid construction of complex, chiral, bicyclic scaffolds from a relatively simple starting material. researchgate.net

    Starting MaterialReaction SequenceKey TransformationProduct TypeRef
    1,2-Azido alcohols1. O-propargylation (NaH, Propargyl bromide) 2. Thermal or metal-free cyclizationIntramolecular Azide-Alkyne CycloadditionMorpholine-fused [5,1-c]-triazoles rsc.org

    Chiral oxazolidinones are another important class of heterocycles, famously used as chiral auxiliaries in asymmetric synthesis (e.g., Evans oxazolidinones) and found in the core structure of several antibiotics like linezolid. nih.gov this compound can serve as a precursor to chiral 5-(3-bromophenyl)oxazolidin-2-one.

    The synthesis involves a two-step sequence starting from the azido alcohol:

    Reduction of the Azide : As described in section 5.1, the azide is first reduced to the primary amine, yielding (1S)-1-(3-bromophenyl)-2-aminoethanol. chemicalbook.com

    Cyclization : The resulting 1,2-amino alcohol is then cyclized to form the oxazolidinone ring. This is typically achieved by reacting the amino alcohol with a carbonylating agent. Common reagents for this purpose include phosgene (B1210022) (or a phosgene equivalent like triphosgene), carbonyldiimidazole (CDI), or a dialkyl carbonate (like diethyl carbonate) under basic conditions. organic-chemistry.org

    This synthetic route provides straightforward access to enantiopure oxazolidinones, where the stereochemistry is directly derived from the starting azido alcohol.

    Application in Peptidomimetic and Pseudopeptide Chemistry

    Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.govmdpi.comnsf.govpitt.edu The chiral 1,2-amino alcohol derived from this compound is a valuable building block in this field. benthamopen.com

    The (1S)-1-(3-bromophenyl)-2-aminoethanol scaffold can be incorporated into peptide backbones to create pseudopeptides. The 3-bromophenyl group can act as a mimic of the side chain of aromatic amino acids like phenylalanine or tyrosine, while the bromine atom provides a handle for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the introduction of diverse functionalities to probe structure-activity relationships. Furthermore, the hydroxy group can be used to form ester or ether linkages, creating depsipeptides or other modified peptide structures.

    Chiral Ligand and Auxiliary Synthesis

    The development of new chiral ligands for asymmetric catalysis is a cornerstone of modern organic chemistry. Chiral 1,2-amino alcohols are privileged structures for the synthesis of a wide range of successful ligands. nih.govresearchgate.net The enantiopure (1S)-1-(3-bromophenyl)-2-aminoethanol obtained from the title compound is an excellent starting point for creating new chiral ligands and auxiliaries. nih.gov

    For example, it can be used to synthesize bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) type ligands, which are highly effective in a multitude of metal-catalyzed asymmetric reactions. The synthesis typically involves the condensation of the amino alcohol with a dinitrile or a phosphinocarboxylic acid derivative, respectively, to form the characteristic oxazoline (B21484) ring(s). The 3-bromophenyl substituent can influence the steric and electronic properties of the ligand, potentially leading to improved selectivity or reactivity in catalytic transformations.

    Mechanistic and Kinetic Investigations

    Elucidation of Reaction Mechanisms in Asymmetric Syntheses

    The asymmetric synthesis of (1S)-2-azido-1-(3-bromophenyl)ethanol can be approached through two primary strategies: the enantioselective reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol mixture.

    One of the most direct routes involves the asymmetric reduction of the corresponding α-azido ketone, 2-azido-1-(3-bromophenyl)ethan-1-one. This transformation is commonly achieved using enzymatic or chemo-catalytic methods.

    Enzymatic Reduction : Ketoreductase (KRED) enzymes, often from yeast or specifically engineered microorganisms, are highly effective for this purpose. researchgate.netresearchgate.net The mechanism involves the transfer of a hydride from a cofactor, typically NADPH, to the carbonyl carbon of the ketone. The enzyme's chiral active site binds the substrate in a specific orientation, exposing one of the two prochiral faces of the carbonyl to the hydride source, thus ensuring high enantioselectivity. nih.govacs.org The stereochemical outcome (producing the S-alcohol) is dictated by the specific enzyme used.

    Chemo-catalytic Reduction : The Corey-Bakshi-Shibata (CBS) reduction is a prominent example of a chemo-catalytic method. This reaction employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., BH₃·THF). The catalyst coordinates with both the borane and the ketone, organizing them within a rigid transition state that directs the hydride transfer to a specific face of the ketone. mdpi.comyoutube.com

    An alternative strategy is the oxidative kinetic resolution of racemic 2-azido-1-(3-bromophenyl)ethanol. This method involves the enantioselective oxidation of one enantiomer to the corresponding ketone, leaving the unreacted enantiomer—in this case, the desired (1S)-isomer—in high enantiomeric excess. Palladium(II) complexes paired with a chiral ligand, such as (-)-sparteine, are often used for this purpose with molecular oxygen as the terminal oxidant. nih.govcaltech.edu The proposed mechanism involves the formation of diastereomeric palladium-alkoxide complexes. The complex with one enantiomer of the alcohol reacts faster, undergoing β-hydride elimination to yield the ketone, while the other enantiomer is oxidized more slowly. nih.gov

    Parameter Description Data for this compound
    Synthesis Method Approach used to generate the chiral center.Asymmetric reduction of 2-azido-1-(3-bromophenyl)ethan-1-one; Kinetic resolution of the racemic alcohol.
    Catalyst/Reagent The chiral source dictating stereoselectivity.e.g., Ketoreductase, CBS catalyst, or Pd(II)/(-)-sparteine complex.
    Proposed Mechanism The step-by-step pathway of the reaction.Enzyme-substrate binding and hydride transfer; Coordination to oxazaborolidine; Diastereomeric Pd-alkoxide formation.
    Stereochemical Model The model explaining the origin of enantioselectivity.Prelog's rule for enzymes; CBS transition state model.
    Supporting Evidence Experimental or computational data.Specific data for this compound is not available in the cited literature. General principles are inferred from studies on analogous aryl ketones and secondary alcohols. mdpi.comnih.gov

    Kinetic Studies of Key Derivatization Reactions

    A primary derivatization of this compound is the reduction of the azide (B81097) moiety to a primary amine, yielding (1S)-2-amino-1-(3-bromophenyl)ethanol. The Staudinger reduction is a mild and effective method for this transformation, utilizing a phosphine (B1218219) reagent, typically triphenylphosphine (B44618). organic-chemistry.orgwikipedia.org

    The reaction proceeds in two main steps:

    Nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate.

    This intermediate then loses dinitrogen (N₂) in a four-membered cyclic transition state to form an iminophosphorane (aza-ylide).

    Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.org

    Kinetic studies of the Staudinger reaction on various organic azides have shown that the rate-determining step can vary. Often, the initial formation of the phosphazide is the slowest step. nih.gov The reaction kinetics can be influenced by several factors:

    Solvent Polarity : The reaction rate generally increases with solvent polarity, which is consistent with a polar transition state. nih.gov

    Substituent Effects : Electron-withdrawing groups on the azide can accelerate the reaction, while electron-donating groups on the phosphine also enhance the rate. nih.gov

    While no specific kinetic data for the Staudinger reduction of this compound has been published, it is expected to follow second-order kinetics, being first-order in both the azide and the phosphine.

    Kinetic Parameter Description Value for Staudinger Reduction of this compound
    Reaction Order The relationship between reactant concentration and rate.Expected to be 1st order in azide and 1st order in phosphine (Overall 2nd order).
    Rate Constant (k) A proportionality constant relating reaction rate to reactant concentrations.Not available in the cited literature.
    Activation Energy (Ea) The minimum energy required to initiate the reaction.Not available in the cited literature.
    Solvent Effects Impact of the solvent on the reaction rate.Expected to be faster in more polar solvents. nih.gov

    Transition State Analysis in Catalytic Processes

    The stereochemical outcome of the catalytic asymmetric syntheses described in section 6.1 is determined by the structure and energetics of the diastereomeric transition states.

    In CBS Reduction : The prevailing model involves a six-membered, chair-like transition state. uwindsor.ca The oxazaborolidine catalyst, the borane, and the ketone are organized in a way that minimizes steric interactions. For an aryl alkyl ketone like the precursor to the title compound, the larger aryl group (3-bromophenyl) preferentially occupies a pseudo-equatorial position to avoid steric clash with the catalyst's substituents. This forces the hydride to attack from a specific face, leading to the observed enantiomer. mdpi.com

    In Pd-Catalyzed Oxidative Kinetic Resolution : Mechanistic studies on analogous secondary alcohols suggest that the rate-determining step can shift depending on the concentration of the chiral ligand, (-)-sparteine. nih.gov At high ligand concentrations, β-hydride elimination from the palladium-alkoxide intermediate is often rate-limiting. nih.gov The chiral ligand creates two diastereomeric transition states for this elimination step, one for the (R)-alkoxide and one for the (S)-alkoxide. The difference in the activation energies (ΔΔG‡) between these two transition states determines the selectivity of the resolution. Computational studies, such as Density Functional Theory (DFT), are powerful tools for modeling these transition states and rationalizing the observed enantioselectivity. ubc.caubc.caresearchgate.net However, no specific DFT studies for the synthesis or reactions of this compound have been reported in the reviewed literature.

    Parameter Description Data for Catalytic Processes Involving this compound
    Catalytic System The catalyst and reaction type being analyzed.e.g., CBS reduction or Pd-catalyzed kinetic resolution.
    Transition State Model The proposed geometry of the highest energy point on the reaction coordinate.Chair-like six-membered ring (CBS); β-Hydride elimination from Pd-alkoxide. nih.govuwindsor.ca
    Key Interactions Steric or electronic factors that stabilize one transition state over another.Steric repulsion, n-π repulsion, coordination geometry. uwindsor.ca
    Computational Method Theoretical approach for modeling the transition state.Density Functional Theory (DFT) is commonly used for similar systems. ubc.caresearchgate.net
    Calculated Energy Barrier (ΔG‡) The free energy difference between reactants and the transition state.Not available in the cited literature for this specific compound.

    Advanced Spectroscopic and Spectrometric Characterization Techniques

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

    1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Structure Elucidation

    One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, provides fundamental data on the molecular skeleton. For analogous compounds like 2-azido-1-phenylethanol, the ¹H NMR spectrum typically shows the benzylic proton (CH-OH) as a doublet of doublets around 4.84 ppm, and the two diastereotopic protons of the adjacent methylene (B1212753) group (CH₂-N₃) as a multiplet between 3.35-3.52 ppm. scielo.br The hydroxyl proton usually appears as a broad singlet. scielo.br

    In the ¹³C NMR spectrum of these azido (B1232118) alcohols, the carbon bearing the hydroxyl group (CH-OH) resonates around 73.3 ppm, while the carbon attached to the azide (B81097) group (CH₂-N₃) is found further upfield at approximately 58.0 ppm. scielo.br The aromatic carbons display signals in the characteristic downfield region of 125-141 ppm. scielo.br

    For (1S)-2-azido-1-(3-bromophenyl)ethanol specifically, the substitution pattern on the aromatic ring will influence the chemical shifts of the aromatic protons and carbons. The bromine atom at the meta position is expected to cause distinct splitting patterns and chemical shifts for the remaining aromatic protons.

    Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals.

    COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons, for instance, confirming the connectivity between the benzylic proton and the methylene protons.

    HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift.

    Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from analogous compounds.

    Atom Position¹H Chemical Shift (ppm, CDCl₃)¹³C Chemical Shift (ppm, CDCl₃)
    CH-OH~4.9~72-73
    CH₂-N₃~3.4-3.5~57-58
    Aromatic CH~7.2-7.6~125-132
    Aromatic C-Br-~122-123
    Aromatic C-ipso-~142-143

    Chiral Shift Reagent Studies for Enantiomeric Excess

    Determining the enantiomeric purity of this compound is critical. NMR spectroscopy in the presence of a chiral shift reagent (CSR) is a powerful method for this analysis. CSRs, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the chiral substrate. This interaction induces different chemical shifts for corresponding protons in the two enantiomers, allowing for their distinction and quantification by integrating the separated signals in the ¹H NMR spectrum. While specific studies using CSRs for this exact compound are not detailed, the methodology is standard for chiral alcohols.

    Infrared (IR) and Raman Spectroscopy for Functional Group Identification

    Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

    The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, broad band in the region of 3400 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group. scielo.br The most definitive peak for this molecule is a sharp, intense absorption at approximately 2100-2110 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the azide (N₃) functional group. scielo.br Other expected signals include C-H stretches from the aromatic ring and the aliphatic chain, and C=C stretching vibrations from the phenyl ring.

    Table 2: Characteristic Infrared (IR) Absorption Bands

    Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
    Alcohol (O-H)Stretching~3400 (broad)
    Azide (N₃)Asymmetric Stretching~2100 (sharp, strong)
    Aromatic C-HStretching~3000-3100
    Aliphatic C-HStretching~2850-3000
    Aromatic C=CStretching~1475-1600

    Raman spectroscopy would provide complementary information, particularly for the more symmetric vibrations that may be weak or absent in the IR spectrum.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule upon ionization. For aryl azides, a common fragmentation pathway involves the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. researchgate.net Alcohols often fragment through the loss of a water molecule (H₂O), with a mass of 18 Da. libretexts.org

    The mass spectrum of this compound would likely show a molecular ion peak [M]⁺, although it may be of low intensity. Key fragmentation peaks would correspond to the loss of N₂ ([M-28]⁺) and the loss of H₂O ([M-18]⁺). The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

    High-Resolution Mass Spectrometry (HRMS)

    High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the identity of this compound.

    X-ray Crystallography for Solid-State Structural Confirmation

    X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise bond lengths, bond angles, and the absolute stereochemistry of the chiral center (confirming the 'S' configuration). Furthermore, it would reveal information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. While crystallographic data for this specific compound are not readily found in public databases, this method remains the gold standard for unambiguous solid-state structural confirmation.

    Optical Rotation Measurements

    Optical rotation is a crucial analytical technique for the characterization of chiral molecules such as this compound. This method measures the extent to which a chiral compound rotates the plane of plane-polarized light. The ability to rotate plane-polarized light is a characteristic property of optically active compounds, with enantiomers rotating light to an equal but opposite degree. The direction and magnitude of this rotation are fundamental parameters in determining the enantiomeric purity and absolute configuration of a chiral substance.

    The measurement is performed using a polarimeter. The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the wavelength of the light used (typically the sodium D-line at 589 nm), and the temperature. To standardize these measurements, the specific rotation [α] is calculated, which is an intrinsic property of a chiral compound.

    Detailed research findings on the specific optical rotation of this compound are not extensively available in the reviewed literature. However, the characterization of analogous chiral β-azidoalcohols consistently relies on this technique to confirm the stereochemical outcome of enantioselective syntheses. For instance, in chemoenzymatic resolutions, polarimetry is essential to ascertain the success of the separation of enantiomers.

    Below is a representative data table illustrating how optical rotation data for a chiral compound like this compound would be presented. Please note that the specific values are hypothetical due to the absence of published data for this exact compound and are modeled on values for structurally similar compounds.

    EnantiomerSpecific Rotation [α]Wavelength (nm)Temperature (°C)Concentration ( g/100 mL)Solvent
    This compoundValue not available589 (D-line)20c = 1.0Methanol
    (R)-2-azido-1-phenylethanol (Analogue)+45.5589 (D-line)25c = 1.2Chloroform
    (S)-2-azido-1-phenylethanol (Analogue)-45.2589 (D-line)25c = 1.1Chloroform

    The sign of the specific rotation (+ or -) indicates the direction of rotation (dextrorotatory or levorotatory, respectively) and is a key descriptor for a specific enantiomer. The magnitude of the specific rotation is a measure of the optical activity of the compound. For this compound, obtaining an experimental value for its specific rotation would be a critical step in its full stereochemical characterization.

    Computational Chemistry and Theoretical Studies of 1s 2 Azido 1 3 Bromophenyl Ethanol

    Density Functional Theory (DFT) Calculations on Electronic Structure and Stability

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For (1S)-2-azido-1-(3-bromophenyl)ethanol, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), provide a detailed picture of its electronic landscape. researchgate.net

    Key aspects of the electronic structure that are elucidated include the distribution of electron density, the nature of chemical bonds, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and kinetic stability. dergipark.org.tr A larger gap generally implies higher stability and lower reactivity. researchgate.net For aromatic compounds containing electron-withdrawing groups like the bromo- and azido-substituents, the HOMO is typically localized on the phenyl ring, while the LUMO may be distributed over the substituents.

    Table 1: Representative DFT-Calculated Electronic Properties Note: These values are illustrative for a molecule of this type and would be determined by specific DFT calculations.

    Parameter Illustrative Value Significance
    HOMO Energy -6.5 eV Energy of the highest occupied molecular orbital; relates to electron-donating ability.
    LUMO Energy -1.2 eV Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
    HOMO-LUMO Gap 5.3 eV Indicator of chemical stability and reactivity. dergipark.org.tr
    Dipole Moment 2.5 D Measure of the overall polarity of the molecule.

    Conformational Analysis and Energy Landscapes

    The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations due to rotation around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) and to map the potential energy surface associated with these rotations. mdpi.com

    Computational methods can systematically explore the conformational space by rotating key dihedral angles, such as the C-C bond of the ethanol (B145695) backbone and the C-O bond. For each rotational position, the energy is calculated, leading to a potential energy surface or landscape. The minima on this surface correspond to stable conformers. For acyclic alcohols, conformations are often described as extended (anti) or folded (gauche). mdpi.com The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

    In this compound, intramolecular hydrogen bonding between the hydroxyl proton and the azide (B81097) group could play a significant role in stabilizing certain conformations. mdpi.com Such interactions create cyclic motifs that lock the molecule into a preferred geometry. mdpi.com The presence and strength of these hydrogen bonds can be predicted and analyzed using computational methods. mdpi.com The results of these analyses are crucial for understanding how the molecule might interact with biological targets or other reagents.

    Table 2: Example of Relative Energies for Key Conformers Note: These conformers and energies are hypothetical examples to illustrate a typical conformational analysis.

    Conformer Dihedral Angle (HO-C-C-N) Relative Energy (kcal/mol) Key Feature
    A (Global Minimum) ~60° (gauche) 0.00 Stabilized by intramolecular H-bond.
    B ~180° (anti) 1.5 Extended conformation, sterically favored.
    C ~-60° (gauche) 2.1 Less stable gauche conformation.

    Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

    Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. researchgate.net

    NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently employed for this purpose. researchgate.netnih.gov Calculations are performed on the optimized geometry of the molecule, and the resulting magnetic shielding tensors are used to calculate the chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). nih.gov The accuracy of these predictions can be very high, especially when considering solvent effects and averaging over the most stable conformers. nih.gov For this compound, this would allow for the assignment of each proton and carbon signal in its experimental NMR spectra.

    IR Frequencies: The vibrational frequencies of a molecule correspond to the peaks observed in its infrared (IR) spectrum. DFT calculations can compute these frequencies by analyzing the second derivatives of the energy with respect to atomic displacements. researchgate.net A key feature in the IR spectrum of this compound would be the asymmetric stretching vibration of the azide group, which typically appears as a strong, sharp band around 2100 cm⁻¹. The O-H stretching frequency is also a characteristic peak, whose position can indicate the presence and strength of hydrogen bonding. Calculated frequencies are often systematically scaled to correct for approximations in the theoretical model and to improve agreement with experimental data. researchgate.net

    In Silico Reactivity Predictions and Transition State Modeling

    Computational methods can predict the reactivity of this compound and model the mechanisms of its reactions. The azido (B1232118) group is a versatile functional group, known for participating in reactions like cycloadditions (e.g., click chemistry) and reductions. mdpi.com

    Reactivity indices derived from DFT, such as the Fukui function and local softness, can identify the most reactive sites in the molecule for nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. dergipark.org.tr

    For a specific reaction, computational chemists can model the entire reaction pathway, from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. mit.edu The structure and energy of the transition state are critical for understanding the reaction's kinetics and mechanism. nih.gov For instance, modeling the reaction of the azide group with an alkyne would involve calculating the structure of the cycloaddition transition state. The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate. These models can help predict whether a reaction is feasible under certain conditions and can explain observed stereochemical or regiochemical outcomes. researchgate.net

    Molecular Dynamics Simulations for Solvent Effects and Interactions

    While DFT calculations are often performed on isolated molecules in the gas phase, most chemical and biological processes occur in solution. Molecular Dynamics (MD) simulations are a powerful technique for studying a molecule's behavior in a solvent environment over time. researchgate.net

    In an MD simulation, the molecule of interest is placed in a box filled with explicit solvent molecules (e.g., water, ethanol). researchgate.net The forces on each atom are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of all atoms over a period of nanoseconds or longer. nih.gov

    For this compound, MD simulations can provide insights into:

    Solvent Effects on Conformation: The presence of a solvent can alter the conformational preferences of a molecule. nih.gov MD simulations can reveal how the populations of different conformers change in various solvents due to interactions like hydrogen bonding with the solvent. researchgate.net

    Solvation Structure: MD can characterize the arrangement of solvent molecules around the solute, identifying specific hydrogen bonding patterns between the molecule's hydroxyl or azide groups and the surrounding solvent. researchgate.net

    Dynamical Behavior: These simulations reveal the flexibility of the molecule and the timescales of conformational changes, providing a dynamic picture that complements the static view from energy calculations. nih.gov

    Alternatively, continuum solvent models like the Polarizable Continuum Model (PCM) can be used with DFT calculations to approximate the average effect of the solvent without explicitly simulating individual solvent molecules, offering a computationally less expensive way to include solvent effects.

    Future Directions and Emerging Research Avenues

    Development of More Sustainable and Environmentally Benign Synthetic Routes

    The future of chemical synthesis is intrinsically linked to the principles of green chemistry. For (1S)-2-azido-1-(3-bromophenyl)ethanol, a key area of future research will be the development of more sustainable synthetic methodologies. Current routes often rely on stoichiometric reagents and organic solvents that pose environmental concerns. Future investigations will likely focus on several key areas:

    Atom-Economic Reagents: Moving away from traditional azidating agents that generate significant waste, research will likely explore catalytic systems that utilize more atom-economical sources of nitrogen.

    Green Solvents: The replacement of conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents will be a significant step forward. The use of poly(ethylene glycol) (PEG-400) as a recyclable reaction medium has already shown promise for the synthesis of 2-azido alcohols, offering excellent yields and high selectivity. organic-chemistry.org

    Biocatalysis: The use of enzymes, either isolated or in whole-cell systems, could offer highly selective and environmentally friendly routes to this compound. Biocatalytic methods often proceed under mild conditions and in aqueous media, significantly reducing the environmental footprint of the synthesis.

    Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

    Asymmetric Catalysis: The development of new chiral catalysts, including metal complexes with novel ligands and organocatalysts, will be crucial. For instance, novel Cinchona alkaloid-derived ammonium (B1175870) salts have been explored as catalysts for asymmetric aldol (B89426) reactions to produce β-hydroxy α-amino acids, a related class of compounds. researchgate.net Similar catalyst design principles could be applied to the synthesis of the target compound.

    Transition Metal Catalysis: The use of inexpensive and abundant transition metals as catalysts is a growing trend. For example, manganese-catalyzed aerobic oxidative hydroxyazidation of olefins has been shown to be an efficient method for producing β-azido alcohols under mild conditions. organic-chemistry.org Exploring such systems for the synthesis of this compound could lead to more cost-effective and scalable processes.

    Photocatalysis: Visible-light photocatalysis offers a powerful tool for activating molecules under mild conditions. The development of photocatalytic systems for the azidation of styrenyl precursors could provide a novel and efficient route to the target compound.

    Expanded Scope of Derivatization and Applications as Chiral Auxiliaries or Ligands

    The inherent chirality and bifunctional nature of this compound make it an attractive candidate for development as a chiral auxiliary or ligand in asymmetric synthesis.

    Chiral Auxiliaries: Future work could involve attaching the molecule to a prochiral substrate to direct a subsequent stereoselective transformation, after which the auxiliary can be cleaved and recovered.

    Chiral Ligands: The alcohol and azide (B81097) functionalities can be further modified to create novel bidentate or tridentate ligands for asymmetric metal catalysis. The bromine atom on the phenyl ring also provides a handle for further functionalization, allowing for the fine-tuning of the ligand's steric and electronic properties. The synthesis of new classes of polyether systems and macrocycles embedded with 1,2,3-triazole units has been demonstrated, showcasing the utility of azide-containing building blocks. researchgate.net

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound into a continuous flow process is a key future direction.

    Enhanced Safety: The use of potentially hazardous reagents like azides can be managed more safely in a flow reactor due to the small reaction volumes and precise control over reaction parameters. The safe generation and use of bromine azide for the 1,2-bromoazidation of olefins has been successfully demonstrated under continuous flow conditions. rsc.org

    Telescoped Reactions: Flow chemistry allows for the "telescoping" of multiple reaction steps into a single, continuous process, eliminating the need for isolation and purification of intermediates. nih.gov This approach could be used to synthesize the target compound and then directly use it in a subsequent transformation, such as a click reaction to form a triazole.

    Automation and Optimization: Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the optimization of the synthesis of this compound.

    Advanced Spectroscopic Probes for In-Situ Reaction Monitoring

    A deeper understanding of the reaction mechanism and kinetics is crucial for optimizing the synthesis of this compound. The application of advanced spectroscopic techniques for in-situ reaction monitoring will be instrumental in achieving this.

    Real-Time Analysis: Techniques such as FlowNMR, ReactIR (in-situ FTIR), and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. ucc.ie This data is invaluable for identifying reaction bottlenecks, elucidating reaction mechanisms, and ensuring process control.

    Hyperpolarization Techniques: For reactions at low concentrations, the low sensitivity of NMR spectroscopy can be a limitation. Techniques like Signal Amplification By Reversible Exchange (SABRE) can be used to enhance NMR signals, allowing for real-time monitoring of reactions that would otherwise be difficult to observe. nih.govacs.org This could be particularly useful for monitoring the formation of this compound in catalytic systems where the catalyst or intermediates are present in low concentrations.

    The continued exploration of these future research avenues will undoubtedly lead to more efficient, sustainable, and versatile methods for the synthesis and application of this compound, further solidifying its importance as a key chiral building block in modern organic chemistry.

    Q & A

    Q. What are the established synthetic routes for (1S)-2-azido-1-(3-bromophenyl)ethanol, and what are their key steps?

    • Methodological Answer : Two primary approaches are documented:
    • Enzymatic Asymmetric Azidohydroxylation : A biomimetic styrene monooxygenase cascade mediates the stereoselective addition of azide and hydroxyl groups to 3-bromostyrene. This method achieves high enantiomeric excess (e.g., 57.7% yield for the (S)-enantiomer) under optimized conditions (38.0 cm/s linear velocity, 2.16 mL/min column flow) .
    • Nucleophilic Substitution : Reacting 2-bromo-1-(3-bromophenyl)ethanone with sodium azide (NaN₃) in acetone/water, followed by extraction and purification (e.g., 90% yield for analogous azidoethanone derivatives) .

    Q. How is the stereochemical configuration of this compound experimentally verified?

    • Methodological Answer :
    • Chiral HPLC/GC : Separation of enantiomers using chiral stationary phases, comparing retention times with known standards (e.g., >95% ee confirmed via GC for structurally similar bromophenyl ethanol derivatives) .
    • NMR Spectroscopy : Analysis of diastereotopic protons or coupling constants in the ¹H NMR spectrum to infer spatial arrangement .

    Q. What characterization techniques are critical for confirming the structure of this compound?

    • Methodological Answer :
    • ¹H/¹³C NMR : Assign signals for the azide (-N₃), hydroxyl (-OH), and bromophenyl groups (e.g., δ 3.89 ppm for OCH₃ in analogous compounds) .
    • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic Pca2₁ space group for related azido-nitrophenyl ethers) .

    Advanced Research Questions

    Q. How can enantioselectivity be enhanced in the enzymatic synthesis of this compound?

    • Methodological Answer :
    • Enzyme Engineering : Modify the styrene monooxygenase active site to favor substrate binding via directed evolution or rational design .
    • Reaction Optimization : Adjust pH, temperature, and co-solvents (e.g., dodecane as a co-substrate) to stabilize the transition state and reduce racemization .

    Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

    • Methodological Answer :
    • Iterative Refinement : Use software like SHELXL to cross-validate crystallographic models against experimental data (e.g., resolving anisotropic displacement parameters) .
    • Complementary Techniques : Combine NMR, mass spectrometry, and IR to cross-check functional groups (e.g., azide stretching at ~2100 cm⁻¹) .

    Q. What are the applications of this compound in click chemistry or drug discovery?

    • Methodological Answer :
    • Triazole Synthesis : React the azide group with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate 1,2,3-triazole derivatives for antimicrobial screening (e.g., thiazolyl-triazolyl-alcohol derivatives) .
    • Prodrug Development : Utilize the hydroxyl group for esterification or glycosylation to enhance bioavailability .

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